2-Ethyl-2-methylhex-4-enal

Catalog No.
S13735860
CAS No.
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-methylhex-4-enal

Product Name

2-Ethyl-2-methylhex-4-enal

IUPAC Name

(E)-2-ethyl-2-methylhex-4-enal

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-4-6-7-9(3,5-2)8-10/h4,6,8H,5,7H2,1-3H3/b6-4+

InChI Key

SYTBYFGELUQURQ-GQCTYLIASA-N

Canonical SMILES

CCC(C)(CC=CC)C=O

Isomeric SMILES

CCC(C)(C/C=C/C)C=O

2-Ethyl-2-methylhex-4-enal, also known as (2R,4S)-4-ethyl-2-methylhex-5-enal, is an organic compound with the molecular formula C9H16OC_9H_{16}O and a molecular weight of approximately 140.22 g/mol. This compound features a unique structure characterized by a hexenal backbone with both ethyl and methyl substituents, as well as an alkene functional group. The compound's structural formula can be represented using the SMILES notation: CCC(CC(C)C=O)C=C, indicating the presence of a double bond and an aldehyde group .

Typical of aldehydes and alkenes:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can react with nucleophiles, leading to the formation of alcohols upon reduction or addition of Grignard reagents.
  • Aldol Condensation: Under basic conditions, it can participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones.
  • Electrophilic Addition: The double bond can react with electrophiles, leading to various products depending on the conditions and reagents used.

These reactions highlight its versatility in organic synthesis and potential applications in creating more complex molecules.

The synthesis of 2-Ethyl-2-methylhex-4-enal can be achieved through several methods:

  • Aldol Reaction: Starting from simpler aldehydes or ketones, an aldol reaction followed by dehydration can yield this compound.
  • Wittig Reaction: Utilizing phosphonium ylides to form alkenes from carbonyl compounds could be another effective route.
  • Hydroformylation: This method involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes.

Each method offers distinct advantages depending on the desired scale and purity of the final product.

2-Ethyl-2-methylhex-4-enal has potential applications in various fields:

  • Flavoring Agents: Due to its unique aroma, it could be utilized in food flavoring or fragrance formulations.
  • Chemical Intermediates: It may serve as a precursor for synthesizing more complex organic molecules in pharmaceutical chemistry.
  • Research Tools: Its reactivity can be exploited in organic synthesis for developing new compounds.

Several compounds share structural similarities with 2-Ethyl-2-methylhex-4-enal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Ethyl-2-methylhex-2-eneC9H18C_9H_{18}Alkene without an aldehyde group
2-Ethyl-4-methylhex-2-enalC9H16OC_9H_{16}OSimilar structure but different double bond position
2-Ethyl-2-methylhex-4-ynalC9H14OC_9H_{14}OContains a triple bond instead of a double bond
3-Ethyl-3-methylpentanalC8H16OC_8H_{16}OAldehyde with different branching

Uniqueness

The uniqueness of 2-Ethyl-2-methylhex-4-enal lies in its specific combination of an alkene and an aldehyde functional group along with its branched structure. This combination may provide distinct reactivity patterns not observed in other similar compounds, making it a valuable target for further research and application development.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

Explore Compound Types